3-(5-Fluoro-2-nitrophenoxy)azetidine
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Overview
Description
3-(5-Fluoro-2-nitrophenoxy)azetidine is a chemical compound with the molecular formula C9H9FN2O3 and a molecular weight of 212.18 g/mol It is characterized by the presence of a fluoro-nitrophenoxy group attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(5-Fluoro-2-nitrophenoxy)azetidine, can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis and procurement processes. Companies like ChemScene offer bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-2-nitrophenoxy)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluoro and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups in place of the fluoro or nitro groups.
Scientific Research Applications
3-(5-Fluoro-2-nitrophenoxy)azetidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2-nitrophenoxy)azetidine involves its interaction with specific molecular targets and pathways. The fluoro and nitro groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Fluoro-2-nitrophenoxy)azetidine
- 3-(5-Chloro-2-nitrophenoxy)azetidine
- 3-(5-Bromo-2-nitrophenoxy)azetidine
Uniqueness
This compound is unique due to the presence of the fluoro group, which imparts distinct chemical properties compared to its chloro and bromo analogs. The fluoro group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H9FN2O3 |
---|---|
Molecular Weight |
212.18 g/mol |
IUPAC Name |
3-(5-fluoro-2-nitrophenoxy)azetidine |
InChI |
InChI=1S/C9H9FN2O3/c10-6-1-2-8(12(13)14)9(3-6)15-7-4-11-5-7/h1-3,7,11H,4-5H2 |
InChI Key |
LIQYBMQIQYQBLK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=C(C=CC(=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
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